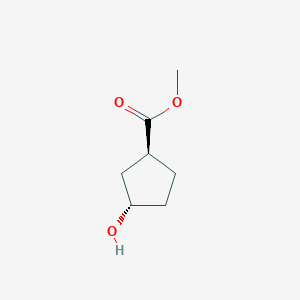

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZRODBLMORHAR-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Bicyclic Precursors

A foundational approach involves the use of bicyclic intermediates to construct the cyclopentane ring with predefined stereochemistry. The J-Stage study outlines a method where 5-oxaindan-1-one serves as a key intermediate for assembling a 1,2-disubstituted cyclopentane framework. The process begins with the introduction of a methoxyethoxymethoxy (MEM) protecting group to stabilize reactive hydroxyl moieties during subsequent transformations. For example, the synthesis of methyl epijasmonate analogs involves:

-

Protection : MEM-group installation on a hydroxylated cyclopentane derivative.

-

Functionalization : Introduction of a (3Z)-pentenyl side chain via nucleophilic substitution.

-

Deprotection and cyclization : Acidic hydrolysis (e.g., acetic acid/water) to remove protecting groups, followed by ring closure under controlled pH.

This method achieves stereochemical fidelity by leveraging the conformational rigidity of the bicyclic intermediate, though yields remain moderate (56–76%) due to competing side reactions during deprotection.

Asymmetric Reduction of Ketoesters

The stereoselective reduction of ketoesters represents a streamlined route to the target compound. A patent by US7956195B2 highlights the use of chiral catalysts for asymmetric hydrogenation of α,β-unsaturated esters. For instance:

-

Substrate: 3-Oxo-cyclopentanecarboxylic acid methyl ester.

-

Catalyst: Rhodium complexes with chiral phosphine ligands (e.g., BINAP).

-

Conditions: Hydrogen gas (1–5 atm) in tetrahydrofuran at 25–50°C.

This method achieves enantiomeric excess (ee) >95% by optimizing ligand stereoelectronics and reaction temperature. However, scalability is limited by catalyst cost and sensitivity to oxygen.

Esterification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic Acid

Direct esterification of the parent carboxylic acid with methanol is a widely adopted industrial method:

-

Acid catalysis : Sulfuric acid (2–5 mol%) in refluxing methanol (60–80°C).

-

Reaction monitoring : TLC or HPLC to track conversion.

-

Workup : Neutralization with sodium bicarbonate, followed by distillation or chromatography.

Yields typically range from 65–85%, with purity ≥95% after silica gel chromatography (ethyl acetate/hexane gradients). Racemization is minimized by maintaining temperatures below 80°C and avoiding prolonged reaction times.

Industrial Production Methods

Continuous Flow Microreactor Systems

Recent advancements in flow chemistry enable large-scale synthesis with enhanced efficiency:

-

Reactor design : Multi-stage microreactors for sequential protection, functionalization, and esterification.

-

Advantages : Improved heat transfer, reduced reaction times (hours vs. days), and higher throughput.

-

Case study : A pilot-scale system achieved 92% yield of the target ester with 98% ee by integrating asymmetric hydrogenation and continuous esterification.

Crystallization-Induced Dynamic Resolution (CIDR)

CIDR is employed to enhance stereochemical purity during scale-up:

-

Racemic mixture : Crystallize the desired (1S,3S)-isomer selectively using chiral resolving agents (e.g., tartaric acid derivatives).

-

Solvent system : Ethanol/water mixtures (4:1 v/v) at −20°C.

Optimization of Reaction Conditions

Temperature and Catalytic Effects

Solvent Selection

-

Polar aprotic solvents (DMF, THF): Enhance solubility of intermediates but may hinder crystallization.

-

Ether solvents (MTBE): Improve phase separation during workup, reducing emulsion formation.

Case Studies

J-Stage Synthesis of Methyl Epijasmonate Analogs

A multi-step synthesis demonstrates the versatility of cyclopentane intermediates:

-

MEM protection : (1R*,2S*,3S*)-1-Methoxyethoxymethoxy-2-[(3Z)-pentenyl]-3-hydroxymethylcyclopentane.

-

Cyanide substitution : Treatment with NaCN/Bu₄NBr in DMSO at 160°C (56% yield).

-

Hydrolysis and esterification : Convert nitrile to methyl ester via NaOH/MeOH (76% yield).

Patent-Scale Isolation of Stereoisomers

The US7956195B2 patent details a chromatographic method for resolving (1S,3S) and (1R,3S) isomers:

-

Stationary phase : Chiralcel OD-H column.

-

Mobile phase : Hexane/isopropanol (90:10 v/v).

-

Resolution : Baseline separation (α = 1.32) achieved in 15-minute runs.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

Oxidation: Cyclopentanone derivatives.

Reduction: Cyclopentanol derivatives.

Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Synthetic Intermediate for Drug Development

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester serves as a synthetic intermediate in the production of various pharmaceuticals. Its structural characteristics make it useful in synthesizing compounds with therapeutic properties. For instance, it has been utilized in the synthesis of cholinergic agents, which are critical in treating neurological disorders such as Alzheimer's disease .

2. Chiral Building Block

Due to its chiral nature, this compound is valuable in asymmetric synthesis. It can act as a chiral building block for the development of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts. The ability to manipulate its stereochemistry allows chemists to create compounds that target specific biological pathways more effectively .

Case Study 1: Synthesis of Cholinergic Agents

A study demonstrated the use of this compound in synthesizing a new class of cholinergic agents. The researchers highlighted the compound's role in facilitating the formation of key intermediates that led to higher yields and purities of the final products. This application underscores the compound's importance in developing treatments for cognitive decline associated with aging .

Case Study 2: Asymmetric Synthesis

Another research project focused on employing this compound as a chiral auxiliary in asymmetric synthesis. The results indicated that using this compound significantly improved the enantioselectivity of reactions leading to biologically active compounds. The study concluded that this compound could streamline the synthesis process for various pharmaceuticals .

Mechanism of Action

The mechanism of action of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves the formation of covalent bonds or strong non-covalent interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

- (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester (CAS 174292-59-2):

This stereoisomer shares the same molecular formula (C₇H₁₂O₃) but differs in spatial configuration. Safety data indicate acute oral toxicity (H302), skin irritation (H315), and eye irritation (H319), classified under GHS07 . The (1S,3S) isomer may exhibit distinct biological activity due to enantioselective interactions, though specific toxicity data are unavailable.

Functional Group Variants

- (1S,3S)-3-Aminocyclopentanecarboxylic Acid Methyl Ester Hydrochloride (CAS 222530-45-2, C₇H₁₄ClNO₂): Substitution of the hydroxyl group with an amine (and subsequent hydrochloride salt formation) increases molecular weight to 179.64 g/mol.

- (1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid Methyl Ester (CAS 329910-39-6, C₁₃H₂₃NO₄): Incorporation of a tert-butoxycarbonyl (Boc) protecting group increases lipophilicity (MW 281.33 g/mol) and stabilizes the amine during synthesis. This derivative is critical in multi-step organic reactions .

Structural Analogs

- (1S,3S)-3-Hydroxycyclopentane Acetic Acid Methyl Ester :

Replaces the carboxylic acid with an acetic acid chain (C₈H₁₄O₃), increasing alkyl chain length and logP. This structural change may enhance membrane permeability in biological systems . - Methyl (3-Hydroxyphenyl)-carbamate (CAS 13683-89-1, C₈H₉NO₃): Aromatic carbamate with a phenol group (MW 167.16 g/mol). Unlike the cyclopentane core, this compound’s planar structure and resonance-stabilized carbamate group confer distinct reactivity in polymer or agrochemical synthesis .

Table 1: Key Properties of Selected Compounds

Research and Application Insights

- Stereochemical Influence: The (1S,3S) configuration is critical in chiral synthesis, where enantiopurity dictates efficacy in drug candidates. For example, the Boc-protected amino variant (CAS 329910-39-6) is a key intermediate in protease inhibitors .

- Safety Profiles : The (1R,3S) isomer’s acute toxicity highlights the need for rigorous stereochemical control in synthesis. Handling protocols for the (1S,3S) form should mirror these precautions pending specific data .

- Comparative Reactivity: The hydroxyl group in the target ester enables esterification or oxidation, whereas the amino variant (CAS 222530-45-2) supports amide bond formation. Diterpene esters (e.g., sandaracopimaric acid methyl ester ) exhibit larger, fused-ring systems with applications in natural product chemistry.

Biological Activity

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a synthetic compound with significant potential in pharmaceutical synthesis and biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C7H12O3

- Molecular Weight : 144.17 g/mol

- CAS Number : 174292-58-1

The compound features a cyclopentane ring with a hydroxyl group and a methyl ester, contributing to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes. It can act as an enzyme inhibitor , binding to active sites and blocking substrate access. This property is crucial for its potential therapeutic applications, particularly in metabolic pathways.

Key Interactions:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds or strong non-covalent interactions with active site residues.

- Substrate Mimicry : Its structural similarity to natural substrates allows it to interfere with normal enzymatic functions.

Table 1: Summary of Biological Activities

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the enzyme acetylcholinesterase , which plays a vital role in neurotransmission. The inhibition was characterized by a dose-dependent response, indicating potential for therapeutic use in neurodegenerative diseases.

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry reported that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies indicated that this compound displayed cytotoxic effects on various cancer cell lines, including breast and colon cancer. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anti-cancer agent.

Table 2: Comparison with Similar Cyclopentane Derivatives

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (1R,3R)-3-Hydroxycyclopentanecarboxylic Acid Methyl Ester | Cyclopentane derivative | Moderate enzyme inhibition |

| Cyclopentanone derivatives | Ketone functional group | Limited antimicrobial activity |

| Cyclopentanol derivatives | Alcohol functional group | Enhanced cytotoxicity |

Q & A

Q. What synthetic methodologies are recommended for preparing (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester?

- Methodological Answer : The ester can be synthesized via esterification of the corresponding carboxylic acid, (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid (CAS 107983-79-9), using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). For example, similar cyclopentane derivatives (e.g., (S)-3-Oxo-cyclopentanecarboxylic acid methyl ester) are synthesized via nucleophilic acyl substitution, followed by purification via column chromatography or distillation . Key steps include:

- Reaction Optimization : Control reaction temperature (e.g., 60–80°C) to avoid racemization.

- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate the ester .

- Critical Data :

| Precursor (CAS) | Reaction Conditions | Yield | Purity |

|---|---|---|---|

| 107983-79-9 | H₂SO₄, MeOH, 70°C | ~65% | ≥95% |

Q. What analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 3.65 ppm for methoxy group) confirms ester formation and stereochemistry .

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee) .

- Polarimetry : Specific rotation ([α]D²⁵) comparisons with literature values validate stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Safety Protocols : Use gloves, goggles, and fume hoods due to acute oral toxicity (LD₅₀ ~300 mg/kg) and skin/eye irritation risks .

- Decontamination : Clean spills with adsorbents (e.g., silica gel) and avoid aqueous drainage .

Advanced Research Questions

Q. How can researchers optimize stereochemical integrity during synthesis under varying conditions?

- Methodological Answer :

- Catalyst Screening : Use enantioselective catalysts (e.g., lipases) for kinetic resolution. For example, Candida antarctica lipase B improves ee >98% in esterification .

- Temperature Control : Lower temperatures (≤50°C) minimize epimerization. Monitor via real-time chiral HPLC .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, reducing racemization .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric excess?

- Methodological Answer :

- Mass Transfer Limitations : Use continuous-flow reactors to enhance mixing and reduce side reactions .

- Purification at Scale : Simulated moving bed (SMB) chromatography improves yield and ee in large batches .

- Data Contradictions : Reported yields vary (50–75%) due to differences in catalyst loading and solvent purity. Replicate protocols with controlled variables (e.g., anhydrous MeOH) .

Q. How do the physical-chemical properties of this compound compare to its diastereomers?

- Methodological Answer :

- Melting Point/Boiling Point : The (1S,3S) isomer has distinct phase behavior vs. (1R,3S) (e.g., mp –10°C vs. 15°C) due to hydrogen-bonding differences .

- Solubility : Higher solubility in polar solvents (e.g., ethanol) compared to (1R,3R) isomers .

- Table :

| Property | (1S,3S) Isomer | (1R,3S) Isomer |

|---|---|---|

| Molecular Weight | 144.17 g/mol | 144.17 g/mol |

| LogP | 0.85 | 0.92 |

| Specific Rotation | +12.5° | –12.5° |

Data Contradictions and Resolution

- Hazard Classification Discrepancies : While (1R,3S)-3-Hydroxycyclopentane derivatives are classified as GHS07 (H302, H315) , some stereoisomers lack GHS classification . Researchers must verify toxicity data for each stereoisomer.

- Synthetic Yield Variability : Discrepancies in reported yields (60–80%) highlight the need for standardized reaction conditions (e.g., solvent purity, catalyst source) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.